molecular formula C9H12FNO B3172788 3-Fluoro-4-propoxyaniline CAS No. 946742-23-0

3-Fluoro-4-propoxyaniline

Cat. No.: B3172788
CAS No.: 946742-23-0
M. Wt: 169.2 g/mol
InChI Key: NFCPCAIHYGSXLP-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxyaniline is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a propoxy group at the 4-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-propoxyaniline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitroaniline with propanol, followed by reduction of the nitro group to an amine . The reaction typically requires a base such as potassium carbonate and a catalyst like palladium on carbon under hydrogen atmosphere for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of fluorobenzene followed by propoxylation and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Fluoro-4-propoxyaniline is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-propoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity towards specific molecular targets, while the propoxy group can influence the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-propoxyaniline is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating propoxy group. This dual functionality can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPCAIHYGSXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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